4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic properties of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine remain experimentally uncharacterized in the literature. However, insights into its molecular geometry can be inferred from structural analogs and computational models.
Key Structural Features
Core Pyrimidine Ring :
The pyrimidine ring adopts a planar geometry, as observed in related pyrimidine derivatives. Bond lengths for C–N and C–Cl bonds typically range between 1.35–1.45 Å and 1.70–1.75 Å , respectively, based on analogous compounds.Imidazole Substituent :
The 2-methyl-1H-imidazol-1-yl group is attached at the 6-position of the pyrimidine ring. The imidazole ring itself is planar, with bond lengths consistent with aromatic systems (C–N: 1.35–1.45 Å , C–C: 1.34–1.38 Å ).Dihedral Angles :
While direct crystallographic data is absent, dihedral angles between heterocyclic rings in similar compounds (e.g., benzimidazole-pyrimidine conjugates) typically range 80–85° . The 2-methyl substituent may slightly increase steric strain, potentially altering this angle compared to unsubstituted analogs.
Predicted Geometric Parameters
Comparative Structural Studies with Pyrimidine Derivatives
The structural properties of this compound diverge from simpler pyrimidines due to the bulky imidazole substituent and chlorine atom.
Key Differences in Bond Lengths and Angles
Electronic Effects
The electron-withdrawing chlorine atom at position 4 and electron-donating imidazole group at position 6 create a push-pull electronic environment . This contrasts with pyrimidines lacking substituents, which exhibit uniform electron deficiency. Such electronic asymmetry may influence reactivity in nucleophilic aromatic substitution reactions.
Tautomeric Forms and Resonance Stabilization
This compound exists predominantly in its molecular tautomer , with limited contribution from zwitterionic forms.
Tautomerism in Pyrimidine and Imidazole Systems
Pyrimidine Core :
Pyrimidine derivatives typically favor molecular tautomers due to resonance stabilization. Zwitterionic forms are energetically less stable (ΔE > 50 kcal/mol).Imidazole Substituent :
The 2-methyl-1H-imidazol-1-yl group adopts a planar, aromatic structure with resonance delocalization. The NH group at position 1 participates in intramolecular hydrogen bonding, potentially stabilizing the molecular tautomer.
Resonance Stabilization
The pyrimidine ring exhibits delocalized π-electron density , with resonance structures contributing to aromatic stabilization. The imidazole substituent further enhances resonance through conjugation, though steric hindrance from the 2-methyl group may reduce this effect.
Predicted Tautomer Energies
| Tautomer Type | Relative Energy (kcal/mol) | Dominance |
|---|---|---|
| Molecular (major) | 0 (reference) | >95% population |
| Zwitterionic (minor) | >50 | <5% population |
Properties
IUPAC Name |
4-chloro-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYOMJEOTYZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649987 | |
| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-31-1 | |
| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the substitution of a chlorine atom at the 6-position of a pyrimidine ring with a 2-methylimidazole moiety. This reaction is generally carried out under conditions that favor nucleophilic aromatic substitution (SNAr), where the imidazole nitrogen acts as the nucleophile attacking the electrophilic carbon bearing the chlorine substituent.
Key Preparation Routes
Nucleophilic Substitution on 4-Chloropyrimidine Derivatives
- Starting Material: 4-Chloro-6-chloropyrimidine or 4-chloro-6-methylpyrimidine derivatives are commonly used as substrates.
- Nucleophile: 2-Methyl-1H-imidazole serves as the nucleophile.
- Reaction Conditions: The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate to deprotonate the imidazole and enhance nucleophilicity.
- Temperature: Reflux or elevated temperatures (~80–120°C) are used to drive the substitution.
This approach has been demonstrated in related compounds where 4-chloro-6-methylpyrimidine derivatives react with imidazole or substituted imidazoles to afford the corresponding 6-imidazolyl pyrimidines in moderate to high yields (typically 70–85%).
Use of 4-Chloro-6-(Methylsulfanyl)pyrimidine Intermediates
- Some synthetic routes involve the preparation of 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine as an intermediate.
- The methylsulfanyl group at the 2-position can be introduced by reaction with methylthiolating agents, and the imidazole substitution occurs at the 6-position.
- This method allows for further functionalization at the 2-position if required and has been documented as a route to obtain the title compound with good purity.
Detailed Reaction Example (Based on Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Chloro-6-chloropyrimidine + 2-methyl-1H-imidazole, DMF, DIPEA, reflux | Nucleophilic substitution at C-6 position by imidazole nitrogen |
| 2 | Workup: Dilution with water, extraction with organic solvent | Isolation of crude product |
| 3 | Purification: Recrystallization or column chromatography | Purification to obtain pure this compound |
Yields reported for similar reactions range from 70% to 85%, depending on reaction time, temperature, and purity of reagents.
Solvent and Formulation Considerations
- For preparation of stock solutions or in vivo formulations of related imidazolyl pyrimidines, DMSO is commonly used as a master solvent due to its excellent solubilizing properties.
- Subsequent dilution with co-solvents such as PEG300, Tween 80, or corn oil ensures clarity and stability of the solution for biological assays.
- Careful stepwise addition of solvents with mixing and clarification is recommended to avoid precipitation.
Analytical and Purity Data
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 4-chloro-6-chloropyrimidine or 4-chloro-6-methylpyrimidine | Commercially available or synthesized |
| Nucleophile | 2-methyl-1H-imidazole | Used in slight excess to drive reaction |
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Base | DIPEA or K2CO3 | Facilitates deprotonation of imidazole |
| Temperature | 80–120 °C (reflux) | Optimized for reaction rate and yield |
| Reaction time | 6–24 hours | Depends on scale and conditions |
| Workup | Aqueous dilution, extraction, purification | Recrystallization or chromatography |
| Yield | 70–85% | High purity achievable |
| Analytical methods | HPLC, NMR, MS | Structural confirmation |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Structure
The compound features a pyrimidine ring substituted with a chlorine atom and a 2-methylimidazole moiety, contributing to its biological activity.
Medicinal Chemistry
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to nucleobases allows it to interact with various enzymes and receptors involved in disease processes.
Case Studies
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. Studies indicate that modifications to the imidazole group can enhance efficacy against specific pathogens .
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of DNA synthesis due to its interaction with nucleic acid pathways .
Agricultural Chemistry
The compound is also being explored for its use in agrochemicals, particularly as a potential herbicide or fungicide. Its ability to disrupt biochemical pathways in plants can lead to effective weed control.
Research Findings
- Herbicidal Activity : Laboratory experiments have indicated that this compound can inhibit the growth of several weed species, suggesting its potential as a selective herbicide .
Material Science
In material science, this compound is being studied for its role in developing new materials with specific properties, such as enhanced conductivity or stability.
Applications
- Polymer Chemistry : Incorporation of this compound into polymer matrices has shown promise in creating materials with improved mechanical properties and thermal stability. Research indicates that the addition of pyrimidine derivatives can enhance the overall performance of polymer composites .
Data Tables
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Exhibits antimicrobial and anticancer properties; effective against resistant strains |
| Agricultural Chemistry | Potential herbicide with significant weed control efficacy |
| Material Science | Enhances mechanical properties and thermal stability in polymers |
Mechanism of Action
The mechanism by which 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine with three analogs differing in substituent positions, steric effects, and bioactivity:
Key Findings :
Steric and Electronic Effects: The 2-methylimidazole substituent in the parent compound provides minimal steric hindrance, favoring interactions with flat binding pockets (e.g., ATP sites in kinases). The piperidinyl-phenyl derivative (CAS: 335063-11-1) demonstrates broader bioactivity due to increased hydrophobicity and structural flexibility, enabling membrane penetration .
Synthetic Routes: Analogs like 4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine () are synthesized via similar SNAr protocols but require harsher conditions (e.g., elevated temperatures) due to electron-withdrawing thieno groups .
Physicochemical Properties :
- The parent compound’s CCS values align with small-molecule drug candidates, whereas bulkier analogs (e.g., piperidinyl derivatives) exhibit higher CCS, correlating with slower diffusion rates in biological systems .
Biological Activity
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, with the chemical formula CHClN and CAS number 941294-31-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
The compound is characterized by a pyrimidine ring substituted with a chlorine atom and a 2-methyl-1H-imidazole moiety. Its structural attributes suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound can act as selective inhibitors of various enzymes. For instance, studies on related pyrimidine derivatives have shown their efficacy in inhibiting neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disorders . The design of these inhibitors often involves optimizing the hydrophobic interactions within the enzyme's active site.
Anticancer Activity
Recent investigations into pyrimidine derivatives have highlighted their potential as anticancer agents. For example, compounds featuring similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells . The estimated half-maximal cytotoxic concentrations (CC) for these compounds were notably lower than those for standard chemotherapeutics like 5-fluorouracil.
Enzyme Inhibition Studies
The inhibition of dihydrofolate reductase (DHFR) has been a focal point for many pyrimidine derivatives. Compounds that exhibit high affinity for DHFR can effectively disrupt folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells . The efficacy of this compound in this context remains to be fully elucidated but aligns with the properties observed in structurally related compounds.
Case Studies
Several case studies have illustrated the biological significance of pyrimidine derivatives:
- Inhibition of nNOS : A study demonstrated that specific pyrimidine derivatives could selectively inhibit nNOS, providing a potential therapeutic avenue for treating neurodegenerative diseases .
- Antitumor Efficacy : Another investigation focused on the synthesis and evaluation of novel pyrimidines against cancer cell lines. Results indicated that certain derivatives exhibited IC values less than 2 µM against neuroblastoma cell lines, suggesting potent anticancer activity .
- Pharmacokinetic Properties : Some studies have assessed the oral bioavailability and permeability of related compounds using Caco-2 assays, indicating favorable absorption characteristics that could enhance their therapeutic efficacy when administered orally .
Data Summary
Q & A
Basic Questions
Q. What safety protocols are critical when handling 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine in laboratory settings?
- Methodological Answer : Researchers must wear PPE (protective gloves, goggles, lab coats) and work in a fume hood to avoid skin/eye contact or inhalation. Use closed systems (e.g., glove boxes) during reactions involving volatile intermediates. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. What are the foundational steps for synthesizing this compound?
- Methodological Answer : A typical route involves nucleophilic substitution at the 4-chloro position of a pyrimidine core with 2-methylimidazole. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Temperature Control : Maintain 80–100°C for efficient substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer :
- Catalytic Systems : Employ transition-metal catalysts (e.g., CuI) to accelerate imidazole coupling.
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) for improved solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield (see table below) .
| Reaction Condition | Yield (%) | Time (h) |
|---|---|---|
| Conventional Heating (100°C) | 72 | 6 |
| Microwave (150°C) | 89 | 0.5 |
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR should show imidazole protons at δ 7.2–7.5 ppm and pyrimidine protons at δ 8.1–8.3 ppm. C NMR confirms the chloro-substituted pyrimidine carbon at ~160 ppm.
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 195.1.
- IR : Stretching vibrations for C-Cl (~750 cm) and C=N (~1650 cm) validate key functional groups .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of a dichloromethane/hexane mixture.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL (for small molecules) refines bond lengths/angles with R-factor <0.05. Key metrics include Cl-N bond distance (~1.73 Å) and dihedral angles between pyrimidine and imidazole rings .
Q. How do substituent modifications (e.g., methyl group position) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 2-methyl group with bulkier substituents (e.g., ethyl) to test steric effects on kinase inhibition.
- In Vitro Assays : Screen against cancer cell lines (e.g., HCT-116) using MTT assays. Derivatives with electron-withdrawing groups (e.g., CF) often show enhanced cytotoxicity (IC <10 µM) .
Q. How should contradictory data (e.g., conflicting solubility or stability reports) be addressed?
- Methodological Answer :
- Reproducibility Checks : Validate experimental conditions (e.g., pH, temperature) across labs.
- Advanced Analytics : Use HPLC-MS to identify degradation products (e.g., hydrolysis to 6-hydroxypyrimidine).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic stability and reactive sites .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to determine the accurate value?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
